molecular formula C11H16N2O3S B11172160 N-(4-sulfamoylphenyl)pentanamide

N-(4-sulfamoylphenyl)pentanamide

Cat. No.: B11172160
M. Wt: 256.32 g/mol
InChI Key: YLGGQMUYDSKQIG-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)pentanamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylphenyl)pentanamide typically involves the reaction of 4-aminobenzenesulfonamide with pentanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-sulfamoylphenyl)pentanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: N-(4-sulfamoylphenyl)pentanamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain proteases, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer. Its ability to inhibit specific enzymes makes it a valuable lead compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can form strong hydrogen bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can disrupt the normal function of the enzyme, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison: N-(4-sulfamoylphenyl)pentanamide is unique due to its longer alkyl chain, which can influence its solubility and reactivity. Compared to N-(4-sulfamoylphenyl)acetamide, it has a higher molecular weight and different pharmacokinetic properties. The presence of the pentanamide chain can also affect its binding affinity to enzymes, making it more or less effective as an inhibitor depending on the target .

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)pentanamide

InChI

InChI=1S/C11H16N2O3S/c1-2-3-4-11(14)13-9-5-7-10(8-6-9)17(12,15)16/h5-8H,2-4H2,1H3,(H,13,14)(H2,12,15,16)

InChI Key

YLGGQMUYDSKQIG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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